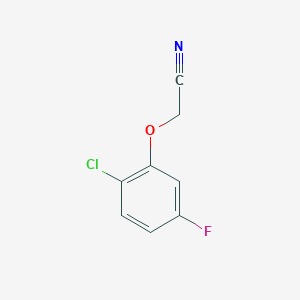

2-(2-Chloro-5-fluoro-phenoxy)acetonitrile

CAS No.:

Cat. No.: VC13537175

Molecular Formula: C8H5ClFNO

Molecular Weight: 185.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5ClFNO |

|---|---|

| Molecular Weight | 185.58 g/mol |

| IUPAC Name | 2-(2-chloro-5-fluorophenoxy)acetonitrile |

| Standard InChI | InChI=1S/C8H5ClFNO/c9-7-2-1-6(10)5-8(7)12-4-3-11/h1-2,5H,4H2 |

| Standard InChI Key | ONKTVPVNFUQVNU-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)OCC#N)Cl |

| Canonical SMILES | C1=CC(=C(C=C1F)OCC#N)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

2-(2-Chloro-5-fluoro-phenoxy)acetonitrile (CAS: 1378679-17-4) has the molecular formula C₈H₅ClFNO and a molar mass of 185.58 g/mol . Its structure consists of a benzene ring substituted with a chlorine atom at position 2, a fluorine atom at position 5, and a phenoxy group linked to an acetonitrile moiety via an ether bridge. The SMILES representation is C1=CC(=C(C=C1F)OCC#N)Cl, and the InChIKey is ONKTVPVNFUQVNU-UHFFFAOYSA-N .

Synthesis and Reactivity

Reaction Conditions

-

Temperature: Reactions are typically conducted at 80–100°C to facilitate ether bond formation.

-

Catalysts: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) may enhance yield .

-

Yield Optimization: Excess phenol derivatives and controlled stoichiometry of nitrile reagents improve efficiency .

Physicochemical Properties

Thermal and Physical Parameters

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water .

-

Stability: Stable under inert atmospheres but may hydrolyze in acidic/basic conditions to form carboxylic acids or amides .

Future Research Directions

-

Synthetic Optimization: Develop high-yield, scalable methods using green chemistry principles .

-

Biological Screening: Evaluate antimicrobial, antifungal, and herbicidal activities in vitro and in vivo.

-

Thermodynamic Studies: Characterize phase transitions and enthalpy of formation via differential scanning calorimetry (DSC).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume